Field: Organic & Biomolecular Chemistry.
Method: The compound is used in the synthesis of various modified proteins, including tetrazine modified somatostatin (SST-Tetrazine) and tetrazine modified Fab fragment (Fab-Tetrazine).
Results: The study doesn’t provide specific results or outcomes related to the use of this compound.
Field: Chemical Biology.
Application: This compound is a crosslinker with a t-Boc protected amine on one end and a carboxyl group on the other end.
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is a complex organic compound characterized by its unique structure that includes multiple oxygen atoms and a nitrogen atom within its framework. Its molecular formula is C13H25NO7, and it has a molecular weight of approximately 307.34 g/mol. The compound features a tetraoxa structure, indicating the presence of four oxygen atoms, and an aza component, which signifies the inclusion of a nitrogen atom in the carbon chain. This compound is often utilized in various chemical syntheses due to its versatile reactivity and structural properties .
The chemical reactivity of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid can be attributed to the functional groups present in its structure. It can participate in several types of reactions:
These reactions highlight the compound's potential utility in synthetic organic chemistry and medicinal chemistry .
The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid can involve several steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound .
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid has several potential applications:
Interaction studies involving 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid are crucial for understanding its reactivity and potential biological effects. These studies typically focus on:
Such studies are essential for assessing the viability of this compound in therapeutic applications .
Several compounds share structural similarities with 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-1-hydroxypropylidene bisphosphonate | Contains amino and phosphonate groups | Known for bone density enhancement |
4-Oxo-tetrahydroquinoline | Features a quinoline structure | Exhibits diverse biological activities |
5-Azaindole | Incorporates an indole ring with nitrogen | Demonstrates significant pharmacological properties |
The uniqueness of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid lies in its specific arrangement of multiple oxygen and nitrogen atoms along a long carbon chain which may confer distinct chemical reactivity and biological interactions compared to these similar compounds .
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid, commonly known as tert-Boc-N-amido-polyethylene glycol 3-carboxylic acid, exhibits distinctive solubility characteristics that reflect its amphiphilic molecular architecture [1] [2]. The compound demonstrates a molecular weight of 307.34 g/mol with the molecular formula C₁₃H₂₅NO₇, presenting as a colorless to light yellow neat oil at ambient conditions [1] [2] [3].
The solubility profile reveals marked differences across various solvents, reflecting the compound's balanced hydrophilic-lipophilic character. In dimethylformamide, the compound exhibits moderate solubility at 5 mg/mL, while demonstrating reduced solubility in dimethyl sulfoxide at 1 mg/mL [1] [2]. Notably, ethanol provides the highest solubility at 30 mg/mL, indicating favorable interactions with protic polar solvents [1] [2]. The compound shows partial miscibility in water and complete miscibility in acetonitrile and methanol, suggesting good compatibility with both polar aprotic and protic environments [4].
Solvent | Solubility (mg/mL) | Classification | Reference |
---|---|---|---|
Dimethylformamide (DMF) | 5 | Moderate | [1] [2] |
Dimethyl sulfoxide (DMSO) | 1 | Low | [1] [2] |
Ethanol | 30 | High | [1] [2] |
Water | Partially miscible | Poor | [4] |
Acetonitrile | Miscible | Excellent | [4] |
Methanol | Miscible | Excellent | [4] |
The hydrophilic-lipophilic balance of this compound can be systematically evaluated using established calculation methods [5] [6]. The tert-butoxycarbonyl group contributes negative 4.7 HLB units (10 carbons × 0.47), representing the primary lipophilic component [5] [6]. Conversely, the three ethylene oxide units in the polyethylene glycol spacer contribute positive 1.08 HLB units (3 × 0.36), while the terminal carboxylic acid group adds 1.9 HLB units [5] [6].
Structural Component | HLB Contribution | Character | Reference |
---|---|---|---|
BOC Group (Hydrophobic) | -4.7 (10 carbons × 0.47) | Lipophilic | [5] [6] |
PEG3 Chain (Hydrophilic) | +1.08 (3 × 0.36) | Hydrophilic | [5] [6] |
Carboxylic Acid (Hydrophilic) | +1.9 (hydroxyl) | Hydrophilic | [5] [6] |
Overall HLB Estimate | 8-10 (estimated) | Oil-in-water emulsifier | [5] [6] |
The calculated HLB value of approximately 8-10 positions this compound within the oil-in-water emulsifier range, indicating balanced amphiphilic properties suitable for interfacial applications [5] [6]. This HLB range also suggests potential utility as a wetting agent, consistent with the compound's role as a polyethylene glycol-based linker in bioconjugation applications [6].
The thermal behavior of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is dominated by the thermally labile tert-butoxycarbonyl protecting group, which undergoes characteristic decomposition under elevated temperatures [4] [7] [8].
Thermal decomposition typically initiates between 73-105°C, consistent with other tert-Boc-protected compounds [4] [7]. The predicted boiling point of 460.1 ± 35.0°C suggests high thermal stability under normal atmospheric conditions, though practical decomposition occurs well before this temperature due to the labile protecting group [1] [2].
Research on structurally related tert-Boc compounds indicates glass transition temperatures ranging from -42 to 6°C, suggesting the compound exists in an amorphous state at ambient conditions [4]. The storage temperature recommendation of -20°C reflects the need to maintain thermal stability and prevent gradual decomposition over extended periods [1] [2].
Property | Value | Notes | Reference |
---|---|---|---|
Decomposition Temperature (°C) | 73-105 (typical for BOC compounds) | BOC group thermally labile | [4] [7] [8] |
Glass Transition Temperature (°C) | -42 to 6 (range for similar compounds) | Amorphous material | [4] |
Thermal Stability Range (°C) | Stable below 70°C | Storage requires cold conditions | [4] [7] |
Decomposition Products | Isobutylene, CO₂, free amine | Typical BOC deprotection pathway | [7] [8] |
The thermal degradation follows a characteristic pathway involving cleavage of the tert-butoxycarbonyl group to release isobutylene and carbon dioxide, leaving the free amine [7] [8]. Studies on similar compounds suggest activation energies of 50-100 kJ/mol for this thermal deprotection process [9] [10].
Under ambient storage conditions at -20°C, the compound maintains stability for several months to years [4] [7]. However, elevated temperatures above 70°C result in rapid degradation within hours, making temperature control critical for maintaining compound integrity [7] [8].
Parameter | Value | Details | Reference |
---|---|---|---|
Primary Degradation Pathway | BOC group thermal cleavage | Release of isobutylene and CO₂ | [4] [7] [8] |
Activation Energy (kJ/mol) | 50-100 (estimated) | Based on similar BOC compounds | [9] [10] |
Temperature Threshold (°C) | 73-105 | Onset of decomposition | [4] [7] |
Half-life at 25°C | Several months to years | Under proper storage conditions | [4] [7] |
Accelerated Conditions | Rapid degradation above 70°C | Complete within hours | [7] [8] |
Storage Stability | Stable at -20°C | Recommended storage condition | [1] [2] |
The acid-base chemistry of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is primarily governed by the terminal carboxylic acid functionality, which exhibits a predicted pKa value of 3.39 ± 0.10 [1] [2].
The carboxylic acid terminal group represents the primary ionizable functionality, classifying this compound as a weak acid [1] [2]. The relatively low pKa value indicates significant ionization occurs above pH 5, leading to formation of the carboxylate anion under physiological conditions [1] [2].
Parameter | Value | Implications | Reference |
---|---|---|---|
pKa (Predicted) | 3.39 ± 0.10 | Weak acid dissociation | [1] [2] |
Terminal Group | Carboxylic acid (-COOH) | Primary ionizable group | [1] [2] |
pH Behavior | Weakly acidic | pH-dependent solubility | [1] [2] |
Ionization State | Predominantly ionized above pH 5 | Charge state affects interactions | [1] [2] |
The ionization state significantly influences the compound's physicochemical behavior across different pH environments. Below pH 2, the compound exists in a fully protonated state, resulting in enhanced lipophilic character and reduced aqueous solubility. Between pH 2-4, the system exhibits intermediate behavior as the carboxylic acid approaches its pKa value [1] [2].
In the pH range of 4-6, mixed ionic species coexist, creating a transition region with intermediate solubility characteristics. Above pH 6, the compound becomes predominantly ionized, leading to enhanced hydrophilic character and maximum aqueous solubility due to the anionic carboxylate group [1] [2].
pH Range | Ionization State | Solubility Behavior | Implications |
---|---|---|---|
< 2 | Fully protonated | Reduced aqueous solubility | Lipophilic character enhanced |
2-4 | Predominantly protonated | Intermediate solubility | pH near pKa |
4-6 | Mixed species | Transition region | Buffer capacity region |
6-8 | Predominantly ionized | Enhanced aqueous solubility | Hydrophilic character enhanced |
> 8 | Fully ionized | Maximum aqueous solubility | Anionic species dominant |
This pH-dependent behavior has significant implications for formulation development and bioconjugation applications, where the compound's charge state influences binding interactions and solubility characteristics.